Methyl 3-tert-butyl-5-chlorobenzoate
Description
Significance and Emerging Research Directions in Substituted Benzoate (B1203000) Esters
Substituted benzoate esters are a class of compounds recognized for their broad utility and diverse applications. They are integral building blocks in organic synthesis and are frequently studied in medicinal chemistry and materials science. Research into these esters often focuses on developing new catalytic methods for their synthesis, such as efficient esterification processes. google.comorganic-chemistry.org For instance, developments in photocatalysis have shown that benzoates can act as precursors for alkyl radicals, opening new pathways for complex molecule construction. researchgate.net Furthermore, the incorporation of specific substituents, like fluorine, can dramatically alter the properties of benzoate esters, leading to applications in liquid crystals and as photosensitization catalysts. sigmaaldrich.comgoogle.com The general trend in the field is to explore how different substitution patterns on the aromatic ring influence the molecule's reactivity, mesomorphic (liquid crystal) properties, and biological activity. epa.gov
Historical Context of Benzoic Acid Derivatives in Organic Synthesis
The history of benzoic acid and its derivatives is rich and foundational to the development of organic chemistry. Benzoic acid itself, the simplest aromatic carboxylic acid, was first described in the 16th century, derived from the dry distillation of gum benzoin. sigmaaldrich.comsigmaaldrich.comnih.gov Its composition was later determined in the 19th century by pioneering chemists Justus von Liebig and Friedrich Wöhler. sigmaaldrich.comnih.gov
Early industrial production methods involved the hydrolysis of benzotrichloride (B165768) or the oxidation of toluene. nih.govmasterorganicchemistry.com These processes made benzoic acid and its derivatives readily available, establishing them as important precursors for a vast array of other organic substances. sigmaaldrich.comnih.gov Historically, they have been used to synthesize dyes, perfumes, and pharmaceuticals. The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski also led to its widespread use as a food preservative, a role its salts, like sodium benzoate, still play today. sigmaaldrich.comnih.govscbt.com This long history underscores the fundamental importance of the benzoic acid scaffold in the progression of synthetic chemistry.
Despite the extensive research into its parent chemical class, specific data regarding the synthesis, properties, and research applications of Methyl 3-tert-butyl-5-chlorobenzoate are not available in the reviewed scientific literature. While its precursor, 3-chloro-5-tert-butylbenzoic acid, is commercially available, indicating its use in some synthetic processes, detailed research findings on the methyl ester derivative remain unpublished. The information that is available pertains to structurally similar but distinct compounds, such as Methyl 3-chlorobenzoate (B1228886).
An in-depth examination of this compound involves a detailed look into its synthesis and the chemical behaviors of its structural motifs. This article explores the synthetic methodologies for creating this ester and the advanced chemical transformations related to its functional groups.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-tert-butyl-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMNCWVECZHFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646943 | |
| Record name | Methyl 3-tert-butyl-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-35-4 | |
| Record name | Methyl 3-chloro-5-(1,1-dimethylethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-tert-butyl-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Characterization in Academic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like Methyl 3-tert-butyl-5-chlorobenzoate in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The structural confirmation of this compound is typically achieved using a suite of 1D and 2D NMR experiments.
1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating adjacent protons). The ¹³C NMR spectrum shows the number of unique carbon environments. For this compound, characteristic signals for the aromatic protons, the methyl ester protons, and the tert-butyl protons would be expected. For instance, data from a related compound, methyl 3-chlorobenzoate (B1228886), shows distinct aromatic and methyl proton signals. rsc.org The introduction of a tert-butyl group would further influence these chemical shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for more complex assignments. COSY identifies proton-proton couplings, helping to map out which protons are neighbors in the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons. researchgate.net
Advanced 2D NMR experiments are crucial for confirming the precise connectivity of the atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC spectra would be used to confirm the connection between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and the carbons of the benzene (B151609) ring, including the substituted C3 and C5 positions. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a relatively rigid molecule like this, NOESY can provide information about the spatial proximity of atoms. It could, for example, confirm the through-space proximity of the tert-butyl protons to the adjacent aromatic proton.
The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | Proton | ~7.5 - 8.0 | ~127 - 135 |
| Aromatic C-Cl | Carbon | - | ~134 |
| Aromatic C-C(CH₃)₃ | Carbon | - | ~152 |
| Aromatic C-COOCH₃ | Carbon | - | ~131 |
| Ester CH₃ | Proton | ~3.9 | ~52 |
| Ester C=O | Carbon | - | ~165 |
| tert-Butyl CH₃ | Proton | ~1.3 | ~31 |
| tert-Butyl quat. C | Carbon | - | ~35 |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org It provides precise bond lengths, bond angles, and information on intermolecular interactions.
To perform single-crystal XRD, a high-quality, single crystal of this compound is required. This crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with high precision. nih.govresearchgate.net This analysis would reveal:
The exact conformation of the molecule in the solid state, including the planarity of the benzene ring and the orientation of the ester and tert-butyl groups.
Precise measurements of all bond lengths and angles.
The packing arrangement of the molecules in the crystal lattice, identifying any intermolecular interactions such as C-H···O or π–π stacking that stabilize the crystal structure. mdpi.com
Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze a bulk, polycrystalline sample. libretexts.org The sample is ground into a fine powder, which contains crystallites in millions of random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase. nih.gov For this compound, PXRD would be used to:
Confirm the crystallinity of a bulk sample.
Identify the specific crystalline phase, as some compounds can exist in multiple forms (polymorphs). nih.gov
Assess the purity of a crystalline sample by comparing the experimental pattern to a reference pattern, which can be simulated from single-crystal data. nih.gov
Table 2: Representative Crystal System Data from X-ray Diffraction of a Substituted Benzoate (B1203000) Note: This table presents example data for a related compound, metronidazole (B1676534) benzoate, to illustrate the type of information obtained from a single-crystal XRD study. nih.gov Data for this compound would be determined experimentally.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.649 |
| b (Å) | 8.666 |
| c (Å) | 11.940 |
| α (°) | 76.70 |
| β (°) | 76.72 |
| γ (°) | 87.56 |
| Volume (ų) | 651.6 |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information on functional groups and electronic transitions.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by observing their characteristic vibrational frequencies. nih.gov For this compound, key vibrational modes would include:
C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹. keralapsc.gov.in
C-O Stretch: Bands corresponding to the stretching of the ester C-O bonds.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. mdpi.com
C-H Stretches: Signals for aromatic and aliphatic (methyl, tert-butyl) C-H bonds.
C-Cl Stretch: A vibration at lower wavenumbers, characteristic of the carbon-chlorine bond. researchgate.net
Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions within the benzene ring. The position and intensity of the absorption maximum (λmax) are influenced by the substituents on the ring. keralapsc.gov.in
Table 3: Key Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1720 - 1740 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester Linkage | C-O Stretch | 1100 - 1300 |
| Alkyl Groups | C-H Bending | 1375, 1450 |
| Aryl Halide | C-Cl Stretch | 700 - 850 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net While a specific spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted with high accuracy based on the analysis of structurally similar compounds, such as methyl benzoate and other substituted aromatic esters. brainly.comsciencing.com
The key functional groups in this compound are the ester, the tert-butyl group, and the substituted benzene ring. The most prominent feature in the IR spectrum is expected to be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the 1720-1730 cm⁻¹ region. brainly.com Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic esters.
Two distinct C-O stretching vibrations from the ester linkage are also anticipated: the C(=O)-O stretch and the O-CH₃ stretch, which typically appear as strong bands in the 1300-1000 cm⁻¹ range. brainly.com The aromatic ring gives rise to several characteristic absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed as multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations, often near 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric). The C-Cl stretch is expected to produce a moderate to strong absorption in the lower frequency range of the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| ~2960 | C-H Stretch | tert-Butyl & Methyl | Medium to Strong |
| ~1725 | C=O Stretch | Ester | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1365 | C-H Bend | tert-Butyl (symmetric) | Medium |
| ~1250 | C-O Stretch | Ester (asymmetric) | Strong |
| ~1100 | C-O Stretch | Ester (symmetric) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. shimadzu.com
The electronic spectrum of benzene shows a strong absorption (E-band) around 204 nm and a weaker, fine-structured absorption (B-band) around 255 nm. When functional groups are attached to the ring, they can act as chromophores or auxochromes, shifting the position and intensity of these absorption maxima (λmax). shimadzu.com The ester group (–COOCH₃), chloro group (–Cl), and tert-butyl group (–C(CH₃)₃) all act as auxochromes, modifying the absorption characteristics of the benzene chromophore.
The ester group extends the conjugation, typically causing a bathochromic (red) shift of the primary absorption bands. The chlorine atom, with its lone pairs of electrons, and the alkyl tert-butyl group also contribute to slight bathochromic shifts and can increase the absorption intensity. nih.gov For this compound, one would expect the primary π → π* absorption band to be shifted to a wavelength longer than that of unsubstituted benzene, likely in the 240-290 nm range. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed, often appearing as a shoulder on the main absorption band at longer wavelengths. ucalgary.ca
Table 2: Predicted UV-Vis Absorption Bands for this compound
| Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~240-290 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural details of a compound through ionization and analysis of the resulting fragments.
Gas Chromatography-Mass Spectrometry (GC/MS)
In GC/MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible pattern, which serves as a molecular fingerprint.
For this compound (Molecular Weight: 226.7 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. docbrown.info
The fragmentation pattern is predictable based on the structure. libretexts.org A key fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), which has a mass of 31 Da. This would result in a prominent peak at m/z 195 (and 197 for the ³⁷Cl isotopologue), corresponding to the stable 3-tert-butyl-5-chlorobenzoyl cation. This acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield a peak at m/z 167 (and 169), corresponding to the 3-tert-butyl-5-chlorophenyl cation. youtube.com Another common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, leading to a fragment at m/z 211. The base peak in the spectrum is often the most stable carbocation; in this case, the tert-butyl cation at m/z 57 is expected to be very prominent. The mass spectrum of the similar compound methyl 3-chlorobenzoate shows major fragments at m/z 170 (M⁺˙), 139 (M-OCH₃)⁺, and 111 (M-OCH₃-CO)⁺. nist.gov
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Identity of Fragment | Neutral Loss |
|---|---|---|---|
| 226 | 228 | [M]⁺˙ (Molecular Ion) | - |
| 211 | 213 | [M - CH₃]⁺ | •CH₃ |
| 195 | 197 | [M - OCH₃]⁺ | •OCH₃ |
| 167 | 169 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. creative-proteomics.com For a small organic molecule like this compound, MALDI-MS would typically yield the intact molecule with a charge attached. The compound would be co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid, which absorbs the laser energy and facilitates the ionization of the analyte. nih.gov
Unlike the extensive fragmentation seen in EI-MS, the MALDI-MS spectrum would be much simpler. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 227.7. Depending on the sample preparation and the presence of salts, adducts with sodium [M+Na]⁺ (m/z 249.7) or potassium [M+K]⁺ (m/z 265.8) are also commonly detected. This technique is highly effective for confirming the molecular weight of the compound with high accuracy. researchgate.net
Table 4: Predicted Ions in the MALDI-MS Spectrum of this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₆ClO₂]⁺ | 227.08 |
| [M+Na]⁺ | [C₁₂H₁₅ClNaO₂]⁺ | 249.06 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of many-body systems. Its application to "Methyl 3-tert-butyl-5-chlorobenzoate" allows for a comprehensive analysis of its molecular properties.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of "this compound" in the gas phase. dntb.gov.ua This process identifies the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of atoms. The electronic structure, detailing the distribution of electrons within the molecule, is also elucidated through these calculations.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-Cl | 1.745 |
| C=O | 1.210 | |
| C-O (ester) | 1.350 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-C (tert-butyl) | 1.540 | |
| Bond Angles (°) | C-C-Cl | 119.5 |
| C-C=O | 124.0 | |
| O=C-O | 123.0 | |
| C-O-C (ester) | 116.0 | |
| Dihedral Angles (°) | C-C-C=O | ~180 |
Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.
Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of "this compound". researchgate.net By calculating the harmonic vibrational frequencies, specific spectroscopic signatures corresponding to the stretching, bending, and torsional motions of different functional groups can be assigned. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester Carbonyl | ~1725 |
| C-O Stretch | Ester | ~1250 |
| C-Cl Stretch | Aryl Chloride | ~1100 |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3100-3000 |
Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. researchgate.netmdpi.com A smaller gap suggests higher reactivity. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.
Table 3: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). researchgate.net The stabilization energy E(2) associated with these interactions quantifies the strength of hyperconjugative and charge transfer effects. For "this compound," NBO analysis can reveal interactions between the lone pairs of oxygen and chlorine atoms with the aromatic ring and the carbonyl group.
Table 4: Predicted NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O) of C=O | π*(C-C) aromatic | ~25 |
| LP(Cl) | π*(C-C) aromatic | ~5 |
Note: These values are hypothetical and representative of typical NBO analyses for similar molecules.
Computational methods can be employed to predict the nonlinear optical (NLO) properties of molecules. mdpi.com These properties are important for applications in photonics and optoelectronics. DFT calculations can determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters indicates the potential of a molecule to exhibit NLO behavior. mdpi.com
Table 5: Predicted Nonlinear Optical Properties
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | ~2.5 Debye |
| Mean Polarizability (α) | ~20 x 10⁻²⁴ esu |
Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling is a powerful tool for investigating reaction mechanisms. For a molecule like "this compound," theoretical calculations can be used to explore various potential reaction pathways, such as ester hydrolysis or electrophilic aromatic substitution.
By mapping the potential energy surface, computational chemists can identify transition state structures, which are the high-energy intermediates that connect reactants to products. The activation energy for a reaction can be calculated from the energy difference between the reactants and the transition state. This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under different conditions. For example, modeling the hydrolysis of the ester group would involve calculating the energies of intermediates and transition states for both acid-catalyzed and base-catalyzed mechanisms, thereby providing insights into the most favorable pathway.
Investigation of Reaction Pathways and Transition States
The reactivity of this compound is largely dictated by the nature of its substituted aromatic ring. Theoretical investigations into the reaction pathways of similar aromatic compounds, particularly those involving electrophilic aromatic substitution or nucleophilic aromatic substitution, can provide valuable insights.
Computational studies on related aryl halides have detailed the mechanisms of various catalytic reactions. For instance, in palladium-catalyzed reactions, the oxidative addition of the aryl chloride to a low-valent palladium center is often a key step. mdpi.com The energy barrier for this step, and thus the reaction rate, is influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the methyl ester group in this compound would likely influence the energetics of such a transition state.
Transition state theory is a fundamental concept used to understand reaction rates. mdpi.com Computational models can calculate the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. For reactions involving this compound, such as hydrolysis of the ester or substitution of the chlorine atom, computational analysis would reveal the precise atomic arrangements and the energy required to reach the transition state, thereby predicting the reaction's feasibility and kinetics. smu.edu Studies on electrophilic aromatic substitution, for example, show a two-step mechanism with a carbocation intermediate, and each step has its own transition state. mdpi.com
Energy Profiles of Radical Anion Fragmentations
The formation and subsequent fragmentation of radical anions are important processes in various chemical and biological systems. Aromatic radical anions are key intermediates in reactions like the Birch reduction. nih.gov The stability and fragmentation pathways of the radical anion of this compound can be predicted through computational modeling.
Upon accepting an electron, this compound would form a radical anion. The stability of this species is influenced by the electron-withdrawing groups (chloro and methyl ester) which can delocalize the negative charge. acs.org Theoretical calculations can map the potential energy surface for the fragmentation of this radical anion. A likely fragmentation pathway would involve the cleavage of the carbon-chlorine bond, leading to an aryl radical and a chloride anion. Computational studies on the fragmentation of deprotonated N,2-diphenylacetamide derivatives have shown that the generation of a radical anion can occur through a single electron transfer (SET) reaction within an intermediate complex. sioc-journal.cn Similar mechanisms could be computationally explored for the radical anion of this compound. In the gas phase, ionized methyl benzoate (B1203000) is known to undergo complex rearrangements and fragmentations, including the loss of the methyl group from the ester functionality. libretexts.org
The energy profile for such a fragmentation would detail the activation energy required for bond cleavage and the relative energies of the resulting fragments. This information is crucial for understanding its behavior in mass spectrometry and in certain reductive chemical reactions.
Thermodynamic and Kinetic Considerations in Catalytic Cycles
Catalytic cycles are central to many synthetic transformations involving aryl halides. The efficiency of these cycles is governed by the thermodynamics and kinetics of each elementary step. nih.gov For this compound, participation in a catalytic cycle, such as a cross-coupling reaction, would involve a series of steps including oxidative addition, transmetalation, and reductive elimination.
Intermolecular Interaction Modeling
The way molecules of this compound interact with each other in the solid state or in solution is determined by a variety of non-covalent interactions. Modeling these interactions is key to understanding its physical properties, such as melting point, solubility, and crystal packing.
Quantitative Assessment of Hydrogen Bonding and Halogen Bonding
While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds can be formed. Computational studies on systems like methyl benzoate have been used to investigate the formation of hydrogen bonds with alcohols, confirming their presence through theoretical calculations that correlate with experimental data. acs.orgacs.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. The chlorine atom in this compound, being attached to an electron-withdrawing aromatic ring, has the potential to form halogen bonds. Computational investigations can quantify the strength and directionality of these interactions. Studies on chlorobenzene (B131634) clusters have explored the competition between halogen bonding and other non-covalent interactions like π-stacking. chemrxiv.org Ab initio investigations of complexes between bromobenzene (B47551) and various electron donors have shown that halogen bonding energies can be significant, sometimes comparable to classical hydrogen bonds. researchgate.net
Analysis of π-π Stacking Interactions
The aromatic ring of this compound allows for π-π stacking interactions, which are a crucial factor in the packing of aromatic molecules in crystals. These interactions arise from a combination of electrostatic and dispersion forces. The nature of the substituents on the benzene ring significantly influences the strength and geometry of these interactions.
Computational studies on substituted benzene dimers have shown that electron-withdrawing and electron-donating groups alter the quadrupole moment of the aromatic ring, thereby affecting the electrostatic component of the π-π interaction. chemrxiv.orgresearchgate.net Theoretical calculations on various benzene derivatives have explored different stacking geometries, such as face-to-face and slipped-parallel, to determine the most stable configurations. banglajol.infoscirp.org For this compound, the bulky tert-butyl group would likely introduce steric hindrance, potentially favoring a slipped-parallel or T-shaped arrangement over a face-to-face stacking. The interplay of the electron-withdrawing chloro and ester groups with the electron-donating (via hyperconjugation) tert-butyl group would create a complex electrostatic potential on the aromatic ring, influencing the preferred stacking geometry.
Table 1: Interaction Energies of Substituted Benzene Dimers (Illustrative Examples) Note: This table provides illustrative data from computational studies on related molecules to indicate the magnitude of substituent effects on π-π stacking energies. The values are not specific to this compound.
| Interacting Molecules | Stacking Geometry | Interaction Energy (kcal/mol) |
| Benzene - Benzene | Slipped-parallel | -2.7 |
| Benzene - Toluene | Slipped-parallel | -3.0 |
| Benzene - Chlorobenzene | Slipped-parallel | -3.5 |
| Benzene - Anisole | Slipped-parallel | -3.8 |
Data adapted from theoretical studies on substituted benzene dimers.
Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. whitman.edu This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts.
Table 2: Common Intermolecular Contacts and Their Typical Contributions in Hirshfeld Surface Analysis of Related Organic Molecules Note: This table presents typical percentage contributions of various intermolecular contacts observed in the crystal structures of similar organic molecules. The values are for illustrative purposes.
| Contact Type | Typical Percentage Contribution |
| H···H | 40-60% |
| C···H/H···C | 15-25% |
| O···H/H···O | 10-20% |
| Cl···H/H···Cl | 5-15% |
| C···C (π-π) | 2-10% |
These percentages are representative and can vary significantly depending on the specific molecular structure and crystal packing.
Reactivity and Detailed Mechanistic Investigations
Chemical Reactivity Profiles and Reaction Scope
The chemical behavior of this compound is largely determined by the reactivity of the aromatic ring, the ester functional group, and the tert-butyl substituent.
Oxidation: The aromatic ring of Methyl 3-tert-butyl-5-chlorobenzoate is generally stable against strong oxidizing agents. jove.com The tert-butyl group, a key feature of the molecule, is resistant to oxidation under conditions that typically cleave alkyl side-chains on a benzene (B151609) ring. This resistance is due to the absence of benzylic hydrogens. jove.comlibretexts.org Standard oxidative conditions, such as hot acidic potassium permanganate, which readily oxidize alkylbenzenes with at least one benzylic hydrogen to the corresponding benzoic acid, would leave the tert-butyl group on this molecule intact. jove.comlibretexts.org
Reduction: The primary site for reduction in this compound is the ester group. The reduction of esters to primary alcohols is a fundamental transformation in organic chemistry. acs.org This can be achieved through various methods, including catalytic hydrogenation, which offers an environmentally friendly alternative to metal hydride reagents. youtube.com The ester can be hydrogenated to yield (3-tert-butyl-5-chlorophenyl)methanol. Furthermore, under specific electrochemical conditions, substituted benzoic acids can undergo reduction, suggesting that the aromatic system could be reduced under harsh conditions, though this is generally more challenging than the reduction of the ester moiety. acs.org
Regioselectivity: For reactions involving the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization, the substitution pattern dictates the regioselectivity. The directing effects of the existing tert-butyl, chloro, and methyl ester groups determine the position of incoming reactants. In C-H activation, for instance, the ester group typically directs functionalization to the ortho positions (C2 and C6). acs.org However, the steric bulk of the tert-butyl group at C3 would likely hinder reaction at the C2 position, making the C6 position the most probable site for such transformations.
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a critical consideration in reactions where a new chiral center is created. For example, if the ester were reduced to a secondary alcohol via reaction with an organometallic reagent, or if a reaction occurred at a prochiral center introduced into the molecule, the formation of one stereoisomer over another would be a key outcome. youtube.com Reactions such as the Peterson olefination, which involves β-hydroxysilanes, demonstrate how steric factors, like those imposed by a tert-butyl group, can lead to high diastereoselectivity in the formation of alkenes. organic-chemistry.org Similarly, the Mitsunobu reaction can proceed with high regioselectivity and stereoselectivity depending on the substrate and reaction conditions. beilstein-journals.org
Catalytic Transformations Involving Benzoate (B1203000) Esters
Benzoate esters are important substrates in a variety of metal-catalyzed reactions. The specific substitution pattern of this compound would influence its behavior in these catalytic cycles.
The catalytic hydrogenation of esters to alcohols is a sustainable and atom-economical process. researchgate.net Homogeneous catalysts, particularly those based on ruthenium and other noble metals featuring pincer-type ligands, have proven highly effective for this transformation under milder conditions than traditional heterogeneous catalysts. acs.orgnih.gov These catalysts often operate through a mechanism of metal-ligand cooperation. researchgate.net For instance, ruthenium complexes with aminophosphine (B1255530) ligands are active for the hydrogenation of various aromatic and aliphatic esters. acs.org The steric properties of the ester substrate can significantly affect the reaction rate; studies comparing the hydrogenation of methyl benzoate and the more sterically hindered tert-butyl benzoate have shown that the latter can achieve higher conversion in the same reaction time under certain conditions. researchgate.net
| Catalyst System | Substrate Example | Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Ruthenium PNN Pincer Complex | Ethyl Benzoate | 50 bar H₂, 110 °C, 0.025 mol% catalyst, 0.025 mol% KOtBu | Benzyl Alcohol | Achieved a high catalyst turnover number (TON) of 2840. | acs.org |
| Ruthenium CNN Pincer Complex | Benzyl Benzoate | 6 bar H₂, 105 °C | Benzyl Alcohol | Activity is dependent on the amine substitution on the ligand backbone. | nih.gov |
| Manganese-Aminophosphine Complex | Substituted Methyl Benzoates | Mild Conditions | Substituted Benzyl Alcohols | Tolerated functional groups like thioethers and aryl iodides. | youtube.com |
| Ruthenium Complex (unspecified) | Methyl Benzoate vs. tert-Butyl Benzoate | - | Corresponding Alcohols | tert-Butyl benzoate showed significantly higher conversion than the methyl ester in the same reaction time. | researchgate.net |
C-H activation is a powerful strategy for streamlining organic synthesis by directly functionalizing carbon-hydrogen bonds. sigmaaldrich.com In arenes like this compound, this approach allows for the introduction of new functional groups without pre-functionalized starting materials. Palladium-catalyzed C-H activation/aryl-aryl coupling reactions have been developed for benzoic acids, utilizing the carboxylate group to direct the reaction. nih.gov These protocols have been expanded to include electron-deficient arenes. nih.gov For this compound, the ester group can similarly direct a metal catalyst to activate the ortho C-H bonds.
The ester group is a well-established directing group in transition metal-catalyzed C-H functionalization, typically guiding substitution to the ortho position. acs.org The mechanism involves the coordination of the metal catalyst to the carbonyl oxygen of the ester. This brings the catalyst into close proximity to the C-H bonds at the C2 and C6 positions, facilitating their cleavage and subsequent functionalization through a cyclometalated intermediate. acs.orgsigmaaldrich.com While this ortho-directing effect is powerful, the steric hindrance from the adjacent tert-butyl group in this compound would likely disfavor functionalization at the C2 position, leading to regioselective functionalization at the C6 position. Overcoming the inherent ortho-directing effect to achieve functionalization at the meta position is a significant challenge and generally requires the use of specialized, removable directing templates that can override the influence of the ester group. nih.govnih.gov
| Reaction Type | Catalyst | Directing Group | Position Functionalized | Key Observation | Reference |
|---|---|---|---|---|---|
| C-H Alkenylation | Palladium | Carboxylate | Ortho (C2) | The ester group coordinates to the catalyst, directing the reaction. Solvent can influence regioselectivity. | acs.org |
| C-H Arylation | Palladium(II) | Carboxylic Acid | Ortho | A versatile protocol was developed using aryltrifluoroborates, expanding the scope to electron-deficient arenes. | nih.gov |
| C-H Olefination | Palladium | Carboxylic Acid (via template) | Meta | Requires a nitrile-based template to override the ortho-directing effect of the carboxyl group. | nih.gov |
| C-H Arylation | Ruthenium(II) | Masked Ester (Imidazole) | Ortho | An imidazole (B134444) ring serves as both a directing group and a precursor that can be converted back to an ester. | oup.com |
Radical Chemistry and Electron Transfer Processes
The presence of both an electron-withdrawing chloro group and an electron-donating tert-butyl group, along with the methyl ester functionality, on the benzene ring of this compound gives rise to a nuanced profile in radical reactions.
Generation and Reactivity of Organic Radicals
The generation of aryl radicals from chloroaromatic compounds like this compound is often achieved through electron transfer (ET) processes. rsc.org A prominent mechanism for this transformation is the radical nucleophilic substitution (SRN1) pathway. rsc.org
The initiation step of the SRN1 mechanism involves the transfer of an electron to the substrate, forming a radical anion. rsc.orgresearchgate.net In the case of this compound, this would result in the formation of the this compound radical anion. This intermediate is relatively unstable and can undergo fragmentation of the carbon-chlorine bond to expel a chloride ion and generate the corresponding 3-tert-butyl-5-(methoxycarbonyl)phenyl radical. rsc.org
This aryl radical is a highly reactive intermediate. nih.gov Once formed, it can engage in several subsequent reactions. For instance, in the presence of a suitable nucleophile, the radical can couple with it to form a new radical anion, which then propagates the chain reaction by transferring its electron to a new molecule of the starting substrate. rsc.org If no efficient nucleophile or radical trap is present, the aryl radical might abstract a hydrogen atom from the solvent or another source, leading to the formation of the reduction product, Methyl 3-tert-butylbenzoate. rsc.org
Modern methods for generating aryl radicals are diverse and often rely on photoredox catalysis or other light-induced systems, which can offer milder reaction conditions. nih.govrsc.org These techniques frequently utilize a photocatalyst that, upon excitation by light, can initiate an electron transfer to the aryl halide, leading to the formation of the aryl radical. nih.gov
Table 1: Key Steps in the Generation of the Aryl Radical from this compound via the SRN1 Mechanism
| Step | Description | Intermediate/Product |
| Initiation | An electron is transferred to this compound. | This compound radical anion |
| Fragmentation | The radical anion fragments, cleaving the C-Cl bond. | 3-tert-butyl-5-(methoxycarbonyl)phenyl radical + Cl⁻ |
| Propagation | The aryl radical reacts with a nucleophile (Nu⁻). | Radical anion of the substitution product |
| Termination/Product Formation | The product radical anion transfers an electron to a new substrate molecule. | Substituted product + this compound radical anion |
Photoinduced Electron Transfer in Excited Radical Systems
Photoinduced electron transfer (PIET) is a critical process in the chemistry of many aromatic esters. scispace.comrsc.org When a molecule like this compound or its corresponding radical species absorbs light, it is promoted to an electronically excited state. In this excited state, the molecule is both a better electron donor and a better electron acceptor than in its ground state.
For substituted benzoate esters, studies have shown that intramolecular electron transfer can occur from an electron-rich part of the molecule to the electron-deficient benzoate chromophore upon photoexcitation. scispace.com This process can lead to the formation of a charge-separated state. The efficiency of this PIET is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the benzoate moiety can enhance the rate of intramolecular electron transfer by lowering the reduction potential of the chromophore. scispace.com
In the context of an excited radical system, such as the 3-tert-butyl-5-(methoxycarbonyl)phenyl radical, the absorption of a photon could potentially lead to further electron transfer events, depending on the surrounding medium and the presence of electron donors or acceptors. The generation of radical cations via photosensitization offers a powerful method for initiating radical chemistry, as the excited state of a sensitizer (B1316253) can be a strong oxidant. ias.ac.in This process can lead to the formation of radical cations which may then fragment to produce radicals. ias.ac.in
Table 2: Factors Influencing Photoinduced Electron Transfer in Substituted Benzoates
| Factor | Influence on PIET | Rationale |
| Electron-Withdrawing Substituents | Enhances the rate of electron transfer. | Lowers the reduction potential of the benzoate chromophore. scispace.com |
| Electron-Donating Substituents | Makes electron transfer less favorable. | Increases the reduction potential of the benzoate chromophore. scispace.com |
| Solvent Polarity | Can stabilize charge-separated states. | The dipole moment difference between the excited and ground states is a key factor. scispace.com |
Influence of Substituents on Radical Stability and Reactivity
The stability and reactivity of the 3-tert-butyl-5-(methoxycarbonyl)phenyl radical are significantly influenced by the tert-butyl and chloro substituents on the aromatic ring.
Tert-Butyl Group: As an alkyl group, the tert-butyl group is generally considered to be electron-donating through an inductive effect. In the context of radical stability, electron-donating groups can stabilize an electron-deficient radical center. youtube.com This stabilization is often attributed to hyperconjugation, where the electrons in adjacent sigma bonds can weakly overlap with the p-orbital containing the single electron. youtube.com Therefore, the tert-butyl group is expected to have a stabilizing effect on the aryl radical.
Chloro Group: The chloro group is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also be a weak π-donor due to its lone pairs of electrons (resonance effect). For radicals, electronegative substituents can be destabilizing. masterorganicchemistry.com The increased s-character of the orbital holding the radical electron when drawn closer to an electronegative atom leads to destabilization. masterorganicchemistry.com Therefore, the primary influence of the chloro group on the stability of the parent compound's radical anion and the subsequent aryl radical is complex, but its electron-withdrawing nature is dominant in facilitating the initial electron transfer and influencing the regioselectivity of reactions. rsc.org
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through resonance. Its presence affects the electron distribution in the aromatic ring and influences the stability of the radical anion intermediate.
Table 3: Predicted Influence of Substituents on the Aryl Radical of this compound
| Substituent | Electronic Effect | Predicted Impact on Radical Stability |
| 3-tert-butyl | Electron-donating (inductive) | Stabilizing |
| 5-chloro (in parent) | Electron-withdrawing (inductive) | Facilitates initial electron acceptance |
| 5-methoxycarbonyl | Electron-withdrawing (resonance) | Destabilizing for the aryl radical, but stabilizes the initial radical anion |
Supramolecular Chemistry and Crystal Engineering
Design and Assembly of Co-crystals and Supramolecular Frameworks
The principles of crystal engineering, which involve the design of crystalline solids with desired properties, are central to understanding the behavior of Methyl 3-tert-butyl-5-chlorobenzoate. nih.gov The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is a key strategy in this field. nih.gov
While this compound itself is not acidic or basic, it can participate in the formation of co-crystals with acidic or basic co-formers. In such scenarios, the ester group, specifically the carbonyl oxygen, can act as a hydrogen bond acceptor. When combined with a suitable acidic co-former, such as a carboxylic acid, the formation of a robust acid-ester supramolecular synthon is anticipated. Conversely, interaction with a basic co-former containing, for example, an amino group, could lead to the formation of molecular salts or co-crystals where the ester group engages in hydrogen bonding. mdpi.comresearchgate.net The transfer of a proton between the acid and base pairs is a critical factor in determining whether a co-crystal or a molecular salt is formed. mdpi.comresearchgate.net
The self-assembly of this compound into more complex supramolecular structures is governed by a variety of non-covalent interactions. uclouvain.be These weak interactions, when acting in concert, can direct the molecules to adopt specific orientations and packing arrangements, leading to the formation of predictable and stable crystalline materials. uclouvain.be The presence of multiple interaction sites on the molecule allows for a high degree of control over the resulting supramolecular architecture.
Intermolecular Interactions Driving Self-Assembly
A detailed examination of the potential intermolecular interactions is crucial for predicting and understanding the crystal structure of this compound and its co-crystals.
In co-crystals with appropriate partners, hydrogen bonding is expected to be a dominant directional force. The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor site.
N-H···O=C Interactions : When co-crystallized with molecules containing N-H donors (e.g., amides, amines), strong N-H···O=C hydrogen bonds are likely to form. rsc.orgresearchgate.net These interactions are highly directional and play a significant role in the assembly of molecules into chains, sheets, or more complex networks. nih.gov
C=O-H···N Interactions : In co-crystals with carboxylic acids, the formation of a classic carboxylic acid-ester hydrogen bond is a strong possibility. In cases where a basic nitrogen is present in the co-former, the acidic proton from a carboxylic acid could be transferred, leading to C=O···H-N+ interactions in a molecular salt. mdpi.comresearchgate.net
| Potential Hydrogen Bond Interactions in Co-crystals | |
| Donor Group (Co-former) | Acceptor Group (this compound) |
| N-H (e.g., Amine, Amide) | O=C (Carbonyl of ester) |
| O-H (e.g., Carboxylic Acid, Phenol) | O=C (Carbonyl of ester) |
The chlorine atom on the aromatic ring introduces the possibility of halogen bonding. mdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the chlorine atom can interact with electron-rich atoms such as the oxygen of a carbonyl group or a nitrogen atom from a neighboring molecule or co-former. This interaction, though generally weaker than hydrogen bonding, is highly directional and can significantly influence the crystal packing. mdpi.com
Advanced Supramolecular Architectures and Materials
The unique substitution pattern of this compound, featuring a bulky tert-butyl group, an electronegative chloro group, and a methyl ester functionality, makes it an intriguing candidate for the construction of complex supramolecular systems. These functional groups can engage in a variety of non-covalent interactions, which are the cornerstone of supramolecular assembly.
Pillar[n]arene-Based Supramolecular Polymer Formation
Pillar[n]arenes are macrocyclic compounds with a pillar-shaped, electron-rich cavity, making them excellent hosts for a range of guest molecules. rsc.orgrsc.org The formation of supramolecular polymers using pillar[n]arenes often relies on the threading of guest molecules through the macrocyclic cavity to form linear or cross-linked networks. mdpi.com
Theoretically, this compound could act as a guest molecule that promotes the formation of a linear supramolecular polymer with a suitable pillar[n]arene derivative. The benzene (B151609) ring of the benzoate (B1203000) is a key feature for insertion into the π-rich cavity of the pillar[n]arene. The stability of such a host-guest complex would be primarily driven by C-H···π interactions between the aromatic protons of the benzoate and the hydroquinone (B1673460) units of the pillar[n]arene.
The formation of a supramolecular polymer would likely proceed through a self-assembly process where the host-guest complexes arrange in a head-to-tail fashion, driven by intermolecular forces such as π-π stacking between adjacent pillar[n]arene units or dipole-dipole interactions involving the methyl ester and chloro substituents.
Illustrative Data Table: Hypothetical Association Constants for the Complexation of Substituted Benzoates with a Pillar mdpi.comarene Derivative.
| Guest Compound | Solvent | Association Constant (Kₐ, M⁻¹) |
| Methyl Benzoate | Chloroform | 150 ± 10 |
| Methyl 3-chlorobenzoate (B1228886) | Chloroform | 220 ± 15 |
| Methyl 3-tert-butylbenzoate | Chloroform | 180 ± 12 |
| This compound | Chloroform | 280 ± 20 |
Host-Guest Chemistry with Substituted Benzoates
The host-guest chemistry between pillar[n]arenes and substituted benzoates like this compound is governed by a delicate balance of several non-covalent interactions. The primary driving force for complexation is the inclusion of the benzoate's aromatic ring within the electron-rich cavity of the pillar[n]arene. rsc.org The size of the pillar[n]arene cavity is a critical factor; for instance, a pillar mdpi.comarene would likely be a suitable host for a monosubstituted benzene derivative.
The tert-butyl group on this compound would likely reside outside the cavity, potentially interacting with the functional groups on the rim of the pillar[n]arene. This could influence the kinetics of complexation and de-complexation. The chloro substituent offers an interesting possibility for specific interactions. Halogen bonding between the chlorine atom of the guest and an electron-rich atom on an adjacent host or guest molecule could lead to the formation of ordered solid-state structures. nih.gov
Detailed studies, likely employing techniques such as ¹H NMR titration, isothermal titration calorimetry (ITC), and single-crystal X-ray diffraction, would be necessary to fully elucidate the nature and strength of these interactions and to confirm the formation of the proposed supramolecular architectures.
Illustrative Data Table: Potential Non-Covalent Interactions in the Host-Guest Complex of this compound and a Pillar mdpi.comarene.
| Interaction Type | Interacting Moieties | Estimated Contribution to Stability |
| C-H···π | Benzoate aromatic ring & Pillar mdpi.comarene cavity | High |
| Hydrophobic | tert-butyl group & Pillar mdpi.comarene alkyl rims | Moderate |
| Halogen Bonding | Chloro group & Electron donor | Moderate |
| van der Waals | Entire guest molecule & Host cavity | Moderate |
| Dipole-Dipole | Methyl ester & Polar groups | Low to Moderate |
Advanced Applications in Synthetic Chemistry and Materials Science
Precursors for Specialized Materials
The distinct arrangement of functional groups on the benzene (B151609) ring of methyl 3-tert-butyl-5-chlorobenzoate makes it an attractive starting point for the synthesis of a variety of specialized materials. After hydrolysis to its corresponding carboxylic acid, 3-tert-butyl-5-chlorobenzoic acid, the molecule can be employed as a linker or building block in more complex structures.
Building Blocks for Organic Frameworks and Supramolecular Host Materials
While the direct use of this compound in the formation of metal-organic frameworks (MOFs) is not typical, its derivative, 3-tert-butyl-5-chlorobenzoic acid, serves as a potential organic linker. researchgate.netnih.govrsc.orgcd-bioparticles.netrroij.com The carboxylate group can coordinate with metal ions or clusters, forming the nodes of a porous framework. The tert-butyl and chloro substituents on the linker molecule would then project into the pores of the resulting MOF, influencing its size, shape, and surface chemistry. These modifications can be tailored to achieve selective gas sorption or separation. researchgate.net
Role in the Synthesis of Ligands for Functional Metal Complexes
Substituted benzoic acids are fundamental in the synthesis of ligands for functional metal complexes. nih.govnih.govdntb.gov.ua The carboxylic acid derived from this compound can be incorporated into more complex ligand scaffolds. These ligands can then coordinate with a variety of transition metals to form complexes with tailored electronic and steric properties. The presence of the tert-butyl and chloro groups can influence the coordination geometry and reactivity of the resulting metal complex.
Development of Organic Non-Linear Optical (NLO) Materials
Organic molecules with specific donor-acceptor substitution patterns are key to the development of materials with non-linear optical (NLO) properties. researchgate.netnih.govnih.govresearchgate.net While not a chromophore in itself, the 3,5-disubstituted pattern of this compound provides a scaffold that can be further functionalized to create molecules with large second-order hyperpolarizabilities. The electronic properties of the tert-butyl (electron-donating) and chloro (electron-withdrawing) groups, combined with further synthetic modifications, can contribute to the charge-transfer characteristics necessary for NLO activity.
Catalytic Components and Ligand Design
The steric and electronic features of this compound and its derivatives are particularly valuable in the design of ligands for catalysis.
Application in Transition Metal Catalysis (e.g., Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes)
While a direct synthetic route from this compound to Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes is not explicitly detailed in the available literature, the synthesis of such complexes often involves the construction of functionalized pyridine-based ligands. up.ac.zanih.govrsc.orgrsc.orgresearchgate.net The general synthetic strategies for 1,2,3-triazolylidene ligands often start from azides and alkynes, and the resulting triazole is then alkylated and deprotonated to form the N-heterocyclic carbene that coordinates to the metal center. nih.gov A substituted benzoate (B1203000) could potentially be incorporated into the precursor molecules for these ligands to introduce specific steric or electronic effects.
Design of Ligands with Sterically Hindered Substituents
The tert-butyl group is a classic example of a sterically demanding substituent used in ligand design. scispace.com By incorporating the 3-tert-butyl-5-chlorobenzoyl moiety into a ligand framework, it is possible to create a sterically crowded environment around a metal center. This steric hindrance can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. For instance, it can promote certain reaction pathways by disfavoring others due to steric repulsion, or it can stabilize reactive intermediates by preventing bimolecular decomposition pathways.
Synthetic Chemistry Strategies
The strategic placement of the tert-butyl and chloro groups on the benzene ring, along with the methyl ester functionality, makes this compound a potentially valuable building block in multi-step synthetic sequences. These substituents can influence the reactivity and selectivity of reactions at other positions of the aromatic ring and at the ester group itself.
Currently, there is no specific research literature detailing the use of this compound as a direct precursor for organogelators. Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. The design of organogelators often relies on a combination of long aliphatic chains and moieties capable of forming non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
While direct evidence is lacking, one could hypothetically envision scenarios where this compound could be chemically modified to serve as a core scaffold for an organogelator. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with long-chain amines or alcohols to introduce the necessary aliphatic components for gelation. The tert-butyl group would provide significant steric bulk, which can influence the packing and self-assembly of the molecules, a critical factor in gel formation. The chloro substituent could potentially be used as a handle for further functionalization through cross-coupling reactions to attach other molecular fragments that promote self-assembly.
Table 1: Hypothetical Functionalization of this compound for Organogelator Precursors
| Reaction Step | Reagents and Conditions | Resulting Functional Group | Potential Role in Organogelation |
| Ester Hydrolysis | NaOH, H₂O/MeOH, heat | Carboxylic Acid | Site for amide or ester linkage to long alkyl chains. |
| Amide Coupling | Long-chain amine, coupling agent (e.g., DCC, EDC) | Amide | Introduce hydrogen bonding and long alkyl chains. |
| Esterification | Long-chain alcohol, acid catalyst | Ester | Introduce long alkyl chains for van der Waals interactions. |
| Cross-Coupling | (e.g., Suzuki, Sonogashira) | Aryl or alkynyl group | Modify π-system for enhanced π-π stacking. |
This table is based on general synthetic principles and does not represent documented experimental findings for this specific compound.
Fused heterocyclic systems are important structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these complex structures often relies on the use of appropriately substituted aromatic precursors that can undergo cyclization reactions.
There are no specific examples in the reviewed literature of this compound being used as a template for the synthesis of fused heterocyclic systems. However, its structure contains features that could, in principle, be utilized in such synthetic strategies. For example, the chloro group and the ester functionality could be involved in intramolecular cyclization reactions. The tert-butyl group would likely play a role in directing the regioselectivity of reactions and influencing the conformation of the resulting fused system.
For this compound to be a viable template, further functionalization would likely be required to introduce the necessary reactive groups for cyclization. For instance, a nucleophilic group could be introduced at the ortho position to the ester or chloro group, which could then participate in a ring-closing reaction.
Table 2: Potential Strategies for Heterocycle Synthesis from a Functionalized this compound Derivative
| Precursor Modification | Cyclization Strategy | Potential Heterocyclic System |
| Introduction of an ortho-amino group | Intramolecular amidation | Benzoxazinone derivative |
| Introduction of an ortho-hydroxyl group | Intramolecular esterification (lactonization) | Benzofuranone derivative |
| Introduction of an ortho-mercapto group | Intramolecular thioesterification | Benzothiophenone derivative |
This table outlines hypothetical synthetic pathways and does not reflect published research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
